molecular formula C12H13Cl2NS B14650208 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride CAS No. 41426-03-3

2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride

Cat. No.: B14650208
CAS No.: 41426-03-3
M. Wt: 274.2 g/mol
InChI Key: RBDZTYJFIHAYLE-UHFFFAOYSA-M
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Description

2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride is a synthetic organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a 2-chloroprop-1-en-1-yl group and an ethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-chloroprop-1-en-1-yl chloride with 3-ethyl-1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-ethyl-1,3-benzothiazole+2-chloroprop-1-en-1-yl chloride2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride\text{3-ethyl-1,3-benzothiazole} + \text{2-chloroprop-1-en-1-yl chloride} \rightarrow \text{this compound} 3-ethyl-1,3-benzothiazole+2-chloroprop-1-en-1-yl chloride→2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Azides, cyanides, and other substituted derivatives.

Scientific Research Applications

2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroprop-1-en-1-yl)-3-methyl-1,3-benzothiazol-3-ium chloride
  • 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium bromide
  • 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide

Uniqueness

2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

41426-03-3

Molecular Formula

C12H13Cl2NS

Molecular Weight

274.2 g/mol

IUPAC Name

2-(2-chloroprop-1-enyl)-3-ethyl-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C12H13ClNS.ClH/c1-3-14-10-6-4-5-7-11(10)15-12(14)8-9(2)13;/h4-8H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

RBDZTYJFIHAYLE-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=C(C)Cl.[Cl-]

Origin of Product

United States

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